molecular formula C7H7B B042689 Benzyl bromide CAS No. 100-39-0

Benzyl bromide

Cat. No. B042689
CAS RN: 100-39-0
M. Wt: 171.03 g/mol
InChI Key: AGEZXYOZHKGVCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl bromide has been explored through various methods, with key strategies focusing on the use of dibenzyl ether, potassium bromide, and concentrated sulfuric acid as starting materials. One approach involves the reaction of dibenzyl ether with hydrobromic acid using SO42-/TiO2 as a catalyst, achieving an 80.2% yield under optimal conditions (Zhang Guo-hua, 2005). Another method utilizes potassium bromide and benzoic alcohol in the presence of concentrated sulfuric acid, with a yield of up to 94% (Gong Hong, 2008).

Molecular Structure Analysis

The molecular structure of benzyl bromide allows for its reactivity in various chemical reactions. Its structure comprises a benzene ring attached to a bromomethyl group, making it a prime candidate for nucleophilic substitution reactions due to the presence of a good leaving group (bromide ion).

Chemical Reactions and Properties

Benzyl bromide participates in several chemical reactions, including palladium-catalyzed coupling reactions, carbene-catalyzed reductive couplings, and benzylic bromination. These reactions demonstrate its utility in synthesizing a diverse array of compounds, such as benzamides, benzocyclobutenones, and benzyl radicals, showcasing its versatility in organic synthesis (M. Sharif & Xiao‐Feng Wu, 2015), (P. Álvarez-Bercedo et al., 2010).

Scientific Research Applications

  • Alkylation of Methionine and Cysteine : Benzyl bromide acts as a fast and selective alkylator of methionine and cysteine, leading to the inactivation of fumarase and alkylation of a methionine residue (Rogers, Shaltiel, & Boyer, 1976).

  • Selective Labeling of Proteins : It's used for labeling selenomethionine residues in proteins with a fluorescent derivative, NBD-BBr, enhancing site-specific modification (Lang, Spratt, Guillemette, & Palmer, 2006).

  • Generation of Benzyl Radicals : The one-electron cleavage of benzylic bromides at palladium and palladized cathodes allows for the generation of benzyl radicals, which can be immobilized onto solid interfaces (Jouikov & Simonet, 2010).

  • Copper-Promoted Coupling : Copper-promoted coupling with terminal alkynes forms functionalized benzyl-substituted propiolates, useful as building blocks for synthesizing benzyl-substituted heterocycles (Davies, Abel, & Wulff, 2009).

  • Synthesis of Drug Intermediates : A mild, efficient method for preparing benzyl bromides, including the precursor of omeprazole, is highlighted, beneficial for pharmaceutical research (Joseph & Larraza-Sanchez, 2011).

  • Light-Induced Bromination in Continuous Flow : A scalable procedure using compact fluorescent lamps for benzylic bromination in continuous flow is promising for industrial applications (Cantillo et al., 2014).

  • Antimicrobial Agents : Hexahydroimidazo[1,5-a]pyridinium bromides with benzyl substituents exhibit high antimicrobial activities, showing potential as antimicrobial agents (Türkmen et al., 2011).

  • Stille Cross-Coupling : Efficient and selective cross-coupling of benzylic and allylic bromides with organostannanes is achieved, indicating its utility in organic synthesis (Crawforth, Fairlamb, & Taylor, 2004).

  • Fullerene Functionalization : Transition-metal-mediated benzylation of C60 with benzyl chlorides, a more affordable alternative to benzyl bromides, results in dibenzylated products (Xu, Yang, Han, & Gao, 2023).

Safety And Hazards

Benzyl bromide is a strong lachrymator and is also intensely irritating to skin and mucous membranes . Inhalation causes irritation of nose and throat; severe exposure may cause pulmonary edema . Vapors cause severe eye irritation; liquid can burn eyes . Skin contact causes irritation . Ingestion causes irritation of mouth and stomach .

Future Directions

Benzyl bromide serves as important and frequently used building blocks towards target molecules in the pharmaceutical, agrochemical, and materials industries . The application of photochemistry can achieve the desired reactivity without the need for additional reagents (such as radical initiators) or high temperatures .

properties

IUPAC Name

bromomethylbenzene
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InChI

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

AGEZXYOZHKGVCM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CBr
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Molecular Formula

C7H7Br
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DSSTOX Substance ID

DTXSID8024658
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Molecular Weight

171.03 g/mol
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Physical Description

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C
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Flash Point

188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c.
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Solubility

Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction
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Density

1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438
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Vapor Density

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9
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Vapor Pressure

1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133
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Impurities

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants).
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Product Name

Benzyl bromide

Color/Form

Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid

CAS RN

100-39-0
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Melting Point

27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C
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Synthesis routes and methods I

Procedure details

4.65 g (10 mM) of compound 1a were treated, while stirring, with 40 ml of 2 N HBr in glacial acetic acid for 45 min. at 20° in the absence of moisture. The amino acid derivative dissolved with CO2 evolution. The reaction solution was added dropwise with vigorous stirring to 250 ml of absolute ether which resulted in the precipitation of 2HBr.H-Arg-pNA. The ethereal phase was sucked off, whereupon the solid phase was washed 4 times with portions of 100 ml of abs. ether in order to substantially remove benzyl bromide which had formed as a by-product as well as excess HBr and AcOH. The residue was dissolved in 50 ml of MeOH, the pH was adjusted to 4.5 by the addition of Et3N, and the solution was concentrated to dryness in vacuo at 30°. The resulting product was dissolved in 75 ml of MeOH and passed through a column of "Sephadex" LH-20 (cross-linked dextran gel) equilibrated with MeOH. From a fraction of the eluate there were obtained 4.18 g (91.6% of the theory) of amorphous compound 1b which was homogeneous in the SS as shown by TLC. Elementary analysis and calculation from the empirical formula C12H20N6O3Br2 gave the following values: C=31.15% (31.60%), H=4.35% (4.42%), N=18.84% (18.43%) and Br=34.81% (35.03%).
[Compound]
Name
compound 1a
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-2-hydroxybenzamide (0.608 g, 3.54 mmol) in acetonitrile (50 ml) was added dried K2CO3 (1.71 g, 12.40 mmol) followed by benzyl bromide (0.63 ml, 5.32 mmol) and the resulting reaction mixture was refluxed at 80° C. for 16 h. After the completion of the reaction (TLC monitoring), water was added followed by extraction with EtOAc (3×100 ml). The combined organics was dried over anhydrous Na2SO4, filtered and concentrated. The residue was washed repeatedly with hexane to get rid of the excess of benzyl bromide resulting the desired product (0.75 g, 81%).
Quantity
0.608 g
Type
reactant
Reaction Step One
Name
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods III

Procedure details

Dissolved in a 25% hydrogen bromide solution of acetic acid was 0.2 g of the 2-(4-benzyloxycarbonylpiperazino)-5,6-dihydro-6-ethyl-5-oxopyrido[4,3-d]pyrimidine-8-carbaldehyde obtained in Referential Example 20. The resulting mixture was stirred at room temperature for 1 hour. Hydrogen bromide, acetic acid and resulting benzyl bromide were distilled off under reduced pressure. After neutralizing the residue with a saturated aqueous solution of sodium carbonate, the mixture was extracted with chloroform and the chloroform layer was dried with anhydrous magnesium sulfate. Chloroform was distilled off under reduced pressure to obtain 0.13 g of light yellowish crystals (yield: 95%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(4-benzyloxycarbonylpiperazino)-5,6-dihydro-6-ethyl-5-oxopyrido[4,3-d]pyrimidine-8-carbaldehyde
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

(bbb) In an analogous manner to that described in Example 44(e), by alkylating tert-butyl (3RS,4RS)-3-hydroxy-4-(4-hydroxy-phenyl)-piperidine-1-carboxylate [Example 46(b)] with 2-(4-chloro-butoxy)-tetrahydro-2H-pyran there was obtained a mixture of tert-butyl (3RS,4RS)- and (3SR,4SR)-3-hydroxy-4-[4-[4-[(RS)-tetrahydropyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate, alkylation of which with 2-bromomethyl-naphthalene analogously to Example 1 10(g) gave a mixture of (3RS,4RS)- and (3SR,4SR)-3-(naphthalen-2-ylmethoxy)-4-[4-[4-[(RS)-tetrahydro-pyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate. Cleavage of the THP group with hydrogen chloride in methanol analogously to Example 53(c) yielded tert-butyl (3RS,4RS)-4-[4-(4-hydroxy-butoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine1-carboxylate, alkylation of which with benzyl bromide analogously to Example 1(g) gave tert-butyl (3RS,4RS)-4-[4-(4-benzyloxy-butoxy)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine-1-carboxylate as a colourless oil; MS: 613 (M+NH4)+.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tert-butyl (3RS,4RS)- and (3SR,4SR)-3-hydroxy-4-[4-[4-[(RS)-tetrahydropyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(3RS,4RS)- and (3SR,4SR)-3-(naphthalen-2-ylmethoxy)-4-[4-[4-[(RS)-tetrahydro-pyran-2-yloxy]-butoxy]-phenyl]-piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl bromide
Reactant of Route 2
Reactant of Route 2
Benzyl bromide
Reactant of Route 3
Reactant of Route 3
Benzyl bromide
Reactant of Route 4
Reactant of Route 4
Benzyl bromide
Reactant of Route 5
Reactant of Route 5
Benzyl bromide
Reactant of Route 6
Reactant of Route 6
Benzyl bromide

Citations

For This Compound
67,300
Citations
M Szwarc, BN Ghosh, AH Sehon - The Journal of Chemical Physics, 1950 - pubs.aip.org
… The benzyl bromide used for this investigation was obtained commercially. It was distilled in vacuum, the middle fraction being collected into a dark bottle and kept over mercury. The …
Number of citations: 87 pubs.aip.org
A Modak, JV Alegre-Requena… - Journal of the …, 2021 - ACS Publications
… the “unactivated” C–C bond of benzyl bromide derivatives catalyzed by a simple Lewis acid. The … reaction of electron-rich benzyl bromide derivatives involving formal insertion of diazo …
Number of citations: 10 pubs.acs.org
MS Jyothi, V Nagarajan, R Chandiramouli - Structural Chemistry, 2023 - Springer
… and benzyl bromide molecules. We … benzyl bromide molecular adsorption. The current report will open the gate in the new sensing material towards benzyl chloride and benzyl bromide …
Number of citations: 4 link.springer.com
L Hou, W Huang, X Wu, J Qu, Y Chen - Organic Letters, 2022 - ACS Publications
… -catalyzed carbonylation of readily available primary benzyl bromide with cyclopropanol as the … The reaction is promoted by carbonylation of benzyl bromide, followed by cross-coupling …
Number of citations: 17 pubs.acs.org
P He, P Watts, F Marken, SJ Haswell - Angewandte Chemie, 2006 - Wiley Online Library
… [6] The reduction of benzyl bromide is usually found to be chemically … of benzyl bromide proceeds through the benzyl radical intermediate. The two-electron reduction of benzyl bromide …
Number of citations: 107 onlinelibrary.wiley.com
NI Sadova, LV Vilkov, L Hargittai, J Brunvoll - Journal of Molecular Structure, 1976 - Elsevier
… The electron diffraction patterns of benzyl chloride* and benzyl bromide** were taken with a modified EG-100A apparatus of the Moscow laboratory. The experimental conditions are …
Number of citations: 39 www.sciencedirect.com
AM Trzeciak, Z Ciunik, JJ Ziółkowski - Organometallics, 2002 - ACS Publications
… very high activity in the carbonylation of benzyl bromide to phenylacetic acid methyl ester, … ) 3 ) 2 with NEt 3 and benzyl bromide with the aim of isolating and characterizing palladium …
Number of citations: 74 pubs.acs.org
AM Egorov, SA Matyukhova… - International journal of …, 2005 - Wiley Online Library
… of the reaction of copper with benzyl bromide in the presence of hexamethylphosphoramide (… states conceivable for the rate-limiting step for reaction of benzyl bromide with copper. …
Number of citations: 16 onlinelibrary.wiley.com
T Zell, U Radius - Zeitschrift für anorganische und allgemeine …, 2011 - Wiley Online Library
… The results obtained for the cross-coupling reactions of benzyl chloride and benzyl bromide with … The cross-coupling reaction of benzyl bromide seems to be inefficient under the same …
Number of citations: 36 onlinelibrary.wiley.com
J Princy Maria, R Bhuvaneswari, V Nagarajan… - Molecular …, 2020 - Taylor & Francis
… (a) The adsorption of benzyl bromide on hollow site of Black-PNS – orientation 1. (b) The adsorption of benzyl bromide on top site of Black-PNS – orientation 2. (c) The adsorption of …
Number of citations: 26 www.tandfonline.com

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